3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride

Medicinal Chemistry Lipophilicity ADME Properties

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (CAS 930395-72-5) is a bifunctional aryl sulfonyl chloride building block containing both a reactive sulfonyl chloride and a cyclopropyl sulfonamide moiety. With a molecular weight of 295.8 g/mol and formula C₉H₁₀ClNO₄S₂, this compound serves as a versatile electrophile in organic synthesis, particularly for the preparation of sulfonamide and sulfonate ester libraries in medicinal chemistry and chemical biology applications.

Molecular Formula C9H10ClNO4S2
Molecular Weight 295.8 g/mol
CAS No. 930395-72-5
Cat. No. B3372876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride
CAS930395-72-5
Molecular FormulaC9H10ClNO4S2
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H10ClNO4S2/c10-16(12,13)8-2-1-3-9(6-8)17(14,15)11-7-4-5-7/h1-3,6-7,11H,4-5H2
InChIKeyAVRRYBPYXPLARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (CAS 930395-72-5) Procurement and Differentiation Overview


3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (CAS 930395-72-5) is a bifunctional aryl sulfonyl chloride building block containing both a reactive sulfonyl chloride and a cyclopropyl sulfonamide moiety . With a molecular weight of 295.8 g/mol and formula C₉H₁₀ClNO₄S₂, this compound serves as a versatile electrophile in organic synthesis, particularly for the preparation of sulfonamide and sulfonate ester libraries in medicinal chemistry and chemical biology applications .

Why Substitution of 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride with Positional Isomers or Unsubstituted Analogs Compromises Research Outcomes


Direct substitution of this compound with its 2- or 4-positional isomers (CAS 1307962-30-6 and 1000932-54-6, respectively) or the cyclopropyl-lacking analog 3-sulfamoylbenzene-1-sulfonyl chloride (CAS 62646-47-3) is inadvisable for structure-activity relationship (SAR) studies. Positional isomerism alters the geometry and electronic environment of the reactive sulfonyl chloride group, which can lead to divergent reactivity profiles in nucleophilic substitution reactions . Furthermore, the cyclopropyl group is a key structural feature known in medicinal chemistry to enhance metabolic stability and restrict conformational flexibility, properties absent in simpler sulfamoyl analogs . Without head-to-head quantitative reaction rate data, the use of an incorrect isomer or analog introduces uncontrolled variables, potentially invalidating SAR conclusions and compromising the reproducibility of synthetic routes.

Quantitative Differentiation Evidence for 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (CAS 930395-72-5)


Positional Isomerism: Divergent LogP and Polar Surface Area (TPSA) Impacting Biophysical Profile

Computational predictions indicate that the 3-substituted (meta) isomer exhibits a distinct lipophilicity profile compared to its 2- (ortho) and 4- (para) isomers. This difference is quantifiable via calculated LogP and Topological Polar Surface Area (TPSA) values, which are key descriptors in drug-likeness assessment and membrane permeability prediction . The cyclopropyl group contributes to a favorable balance of lipophilicity and metabolic stability compared to analogs lacking this moiety .

Medicinal Chemistry Lipophilicity ADME Properties

Reactivity Differentiation: Sulfonyl Chloride Electrophilicity Modulation by Meta-Substituent

The meta-substitution pattern in the target compound places the electron-withdrawing cyclopropylsulfamoyl group in a position that electronically influences the sulfonyl chloride moiety differently than ortho- or para-substitution. While direct kinetic data for this specific compound is not available in the public domain, class-level knowledge of aryl sulfonyl chlorides indicates that meta-substituents exert a predominantly inductive electron-withdrawing effect, which generally increases the electrophilicity of the sulfonyl chloride sulfur compared to para-substitution (where resonance effects can dominate) [1]. This can lead to faster reaction rates with nucleophiles such as amines [2].

Organic Synthesis Reaction Kinetics Sulfonamide Formation

Purity Specification and Quality Control Consistency

Multiple reputable vendors, including AKSci, ChemScene, and Leyan, consistently supply this compound with a specified purity of ≥95% . This level of purity is comparable to its positional isomers, but the availability from multiple independent suppliers provides a degree of supply chain redundancy and competitive pricing that is advantageous for procurement. The compound is typically stored sealed in a dry environment at 2-8°C, a standard condition for sulfonyl chlorides to prevent hydrolysis .

Chemical Procurement Quality Assurance Reproducibility

Cyclopropyl Moiety: Class-Level Advantage for Metabolic Stability in Drug Discovery

The cyclopropyl group is a well-established structural motif in medicinal chemistry, known to enhance metabolic stability by reducing oxidative metabolism at adjacent positions, increase biological activity, and improve pharmacokinetic (PK) properties such as reducing plasma clearance . While no specific in vitro or in vivo data exist for this exact compound, its classification as a cyclopropane-containing sulfonamide building block implies a potential advantage in drug discovery programs targeting metabolically labile chemotypes. In contrast, the analog 3-sulfamoylbenzene-1-sulfonyl chloride (CAS 62646-47-3) lacks this motif and would be expected to have a different metabolic profile.

Drug Metabolism Pharmacokinetics Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride


Medicinal Chemistry: Synthesis of Cyclopropyl-Containing Sulfonamide Libraries

This compound is ideally suited as a key electrophilic building block for generating diverse sulfonamide libraries via reaction with primary and secondary amines. The meta-substitution pattern offers a distinct geometric and electronic profile for SAR exploration, and the cyclopropyl group provides a metabolic stability advantage, making the resulting molecules more attractive as lead candidates .

Chemical Biology: Development of Covalent Probes and Activity-Based Protein Profiling (ABPP) Reagents

The reactive sulfonyl chloride moiety enables covalent modification of nucleophilic amino acid residues (e.g., lysine, tyrosine) in proteins. The cyclopropylsulfamoyl group can serve as a recognition element or a linker attachment point for reporter tags (e.g., biotin, fluorophores), facilitating the design of targeted covalent inhibitors or chemical probes .

Organic Synthesis: Preparation of Advanced Intermediates for Agrochemical and Material Science Research

The bifunctional nature of the compound allows for sequential derivatization. The sulfonyl chloride can be reacted first with an amine to install a sulfonamide, followed by further functionalization of the cyclopropyl ring or other positions on the aromatic core. This makes it a valuable intermediate for constructing more complex molecules relevant to crop protection or functional materials research.

Procurement Strategy: Supply Chain Diversification and Quality Assurance

Given its availability from multiple reputable suppliers (AKSci, ChemScene, Leyan, etc.) with consistent purity specifications (≥95%), procurement of this specific CAS number offers reduced supply chain risk compared to less widely available analogs . Researchers can leverage this competition for favorable pricing and reliable delivery timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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